

# Application Notes: Feulgen Staining for DNA Quantification in Plant Cells

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## Compound of Interest

Compound Name: *Pararosaniline Hydrochloride*

Cat. No.: *B147766*

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## Introduction

The Feulgen staining technique, first developed by Robert Feulgen and Heinrich Rossenbeck in 1924, is a highly specific and quantitative histochemical method for visualizing and measuring the DNA content in cell nuclei. Its specificity arises from the chemical reaction that targets the deoxyribose sugar of DNA, making it distinct from RNA. The intensity of the resulting stain is directly proportional to the amount of DNA present, allowing for the accurate determination of genome size and ploidy levels in plant cells through techniques like microspectrophotometry or image cytometry. This method is a cornerstone in plant biology, genetics, and drug development for studies involving cell cycle analysis, genetic stability, and the effects of various treatments on nuclear DNA.

## Principle of the Method

The Feulgen reaction is a two-step process:

- **Acid Hydrolysis:** The plant tissue is treated with warm hydrochloric acid (HCl). This mild hydrolysis selectively cleaves the glycosidic bonds between purine bases (adenine and guanine) and the deoxyribose sugars in the DNA backbone, creating apurinic acid. This process unmasks reactive aldehyde groups at the C1 position of the deoxyribose molecules. RNA is not hydrolyzed under these conditions and is therefore not stained.
- **Staining with Schiff Reagent:** The tissue is then immersed in Schiff reagent, a colorless solution prepared by treating a magenta dye like basic fuchsin or pararosaniline with

sulfurous acid. The newly exposed aldehyde groups in the hydrolyzed DNA react with the Schiff reagent, restoring its quinoid structure and resulting in a characteristic bright reddish-purple or magenta color specifically at the location of the DNA.

The stoichiometry of this reaction ensures that the amount of dye bound is proportional to the DNA content, making it a reliable method for quantification.

## Experimental Protocols

### Reagent Preparation

#### 1. Schiff Reagent (de Tomasi's Method)

- Dissolve 1 gram of basic fuchsin in 200 mL of boiling distilled water.
- Shake thoroughly and cool the solution to 50°C.
- Filter the solution and add 30 mL of 1N HCl to the filtrate.
- Cool to room temperature and add 1 gram of potassium metabisulfite ( $K_2S_2O_5$ ).
- Allow the solution to stand in a tightly stoppered, dark bottle overnight, or until it becomes a light straw or faint pink color.
- If the solution is not fully decolorized, add 0.5 grams of activated charcoal, shake for a minute, and filter through coarse filter paper.
- Store refrigerated in a dark, tightly-stoppered bottle. The solution is no longer usable when it turns reddish.

#### 2. 1N Hydrochloric Acid (HCl)

- Slowly add 83.3 mL of concentrated HCl (12N) to 916.7 mL of distilled water. Caution: Always add acid to water.

#### 3. Sulfite Wash Solution (Optional)

- Prepare a 10% aqueous solution of potassium metabisulfite.

## Staining Protocol for Plant Root Tips (e.g., *Allium cepa*)

- Fixation:
  - Excise fresh root tips and immediately immerse them in a 3:1 mixture of absolute ethanol and glacial acetic acid (Farmer's fixative).
  - Fix for at least 2-4 hours at 4°C. For longer-term storage, transfer to 70% ethanol and store in a freezer.
  - Note: Fixatives containing strong acids, like Bouin's fluid, should be avoided as they can cause premature hydrolysis.
- Rinsing:
  - Rehydrate the fixed root tips by passing them through a graded ethanol series (e.g., 70%, 50%, 30%) for 10 minutes each, followed by three 15-minute rinses in distilled water.
- Hydrolysis:
  - Place the root tips in pre-warmed 1N HCl at 60°C in a water bath or oven.
  - The optimal hydrolysis time is critical and must be determined empirically for each plant species and fixative used. A typical range is 8-12 minutes. Over-hydrolysis can degrade the DNA, while under-hydrolysis results in weak staining.
  - For some plant tissues, hydrolysis in 5N HCl for 50-60 minutes at room temperature can be an effective alternative.
- Post-Hydrolysis Rinsing:
  - Immediately stop the hydrolysis by transferring the root tips to cold distilled water and rinse thoroughly three times for 5 minutes each to remove all traces of acid.
- Staining:
  - Transfer the root tips to Schiff reagent in a dark container.

- Stain for 30-90 minutes at room temperature, or until the tissue develops a deep purple color.
- Washing:
  - Rinse the stained tips three times for 10 minutes each with freshly prepared sulfite wash solution or cold distilled water to remove excess Schiff reagent.
- Slide Preparation (Squash Method):
  - Place a single stained root tip in a drop of 45% acetic acid on a clean microscope slide.
  - Macerate the tissue gently with a needle to spread the cells.
  - Place a coverslip over the preparation and apply gentle, even pressure with your thumb through a piece of filter paper to create a monolayer of cells.
- Dehydration and Mounting (for permanent slides):
  - Dehydrate the slides through a graded series of ethanol (e.g., 70%, 95%, 100%).
  - Clear in xylene and mount with a compatible resinous mounting medium.

## Data Presentation and Quantification

Quantitative analysis is performed using a microspectrophotometer or an image analysis system to measure the Integrated Optical Density (IOD) of the stained nuclei. The IOD is proportional to the total amount of dye and, therefore, to the DNA content.

Table 1: Example of DNA Quantification Data from *Allium cepa* Root Tip Meristem

Cell Population	Number of Nuclei Measured	Mean IOD (Arbitrary Units)	Standard Deviation	Calculated DNA Content (pg)
Chicken Erythrocyte (Standard)	50	125.4	4.2	2.5
Telophase (2C)	100	835.6	25.1	16.7
Prophase (4C)	100	1668.5	58.9	33.3

Note: DNA content is calculated relative to a known standard (e.g., chicken red blood cells, 2.5 pg DNA). The IOD ratio of 2C to 4C nuclei is expected to be approximately 1:2.

## Visualizations

### Chemical Principle of Feulgen Reaction

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